molecular formula C15H17NO4 B183315 Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 40945-79-7

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B183315
CAS RN: 40945-79-7
M. Wt: 275.3 g/mol
InChI Key: AEWNSBCPMQKSLN-UHFFFAOYSA-N
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Description

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 40945-79-7. It has a molecular weight of 275.3 and its linear formula is C15H17NO4 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3, a boiling point of 414.1±40.0 °C at 760 mmHg, and a flash point of 204.2±27.3 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Synthesis of Brominated Derivatives : Huang Bi-rong (2013) reported the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester using Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate as a raw material. This process achieved a yield of 84.6% with a purity of more than 98%, indicating its effectiveness for producing brominated derivatives for various applications (Huang Bi-rong, 2013).

  • Antiviral Activity : A. Ivashchenko et al. (2014) synthesized new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and studied their antiviral activity. They found that some of the synthesized compounds exhibited micromolar activities against certain viruses, suggesting potential uses in antiviral drug development (A. Ivashchenko et al., 2014).

  • Intermediate for Arbidol Hydrochloride : Wang Yu-ling (2011) improved the synthesis of a key intermediate for arbidol hydrochloride, an antiviral medication, from 1,2-dimethyl-5-hydroxyl-1H-indoles-3-carboxylic acid ethyl ester, achieving an overall yield of 80.3%. This indicates the compound's role in the synthesis of clinically significant pharmaceuticals (Wang Yu-ling, 2011).

  • Oxidation and Hydrolysis Studies : M. A. Sukari and J. Vernon (1983) explored the oxidation of indoles with lead tetra-acetate and hydrolysis of 1,2-disubstituted indol-3-yl acetates, providing insights into the chemical behavior of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate under different conditions (M. A. Sukari & J. Vernon, 1983).

  • Pyrrole Studies : G. Cirrincione et al. (1987) conducted a study on the oxidation of pyrroles, which are structurally related to indoles, providing additional context for understanding the chemical properties of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate (G. Cirrincione et al., 1987).

  • Preclinical Study of Anti-Influenza Drug Candidate : A. Ivashchenko et al. (2014) conducted preclinical testing of AV0038, a compound related to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, highlighting its potential as an anti-influenza drug candidate (A. Ivashchenko et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin irritation occurs .

properties

IUPAC Name

ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-5-19-15(18)14-9(2)16(4)13-7-6-11(8-12(13)14)20-10(3)17/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWNSBCPMQKSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193943
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

CAS RN

40945-79-7
Record name Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40945-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040945797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Srivastava, R Singh - Mini-Reviews in Organic Chemistry, 2022 - ingentaconnect.com
The research on the disease COVID-19 is an ongoing process since its outbreak as a pandemic. The repurposing of existing approved drugs has received priority attention due to some …
Number of citations: 1 www.ingentaconnect.com
V More - 2014 - elea.unisa.it
The thesis entitled “The design and synthesis of novel N-heterocyclic compounds, and their evaluation of anti-cancer and anti-viral activity" is divided into three chapters. The title of the …
Number of citations: 0 elea.unisa.it

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